GB-110

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

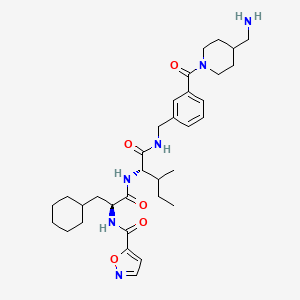

C33H48N6O5 |

|---|---|

分子量 |

608.8 g/mol |

IUPAC名 |

N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C33H48N6O5/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40)/t22?,27-,29-/m0/s1 |

InChIキー |

HXLQLJFWNKMGET-KCPQSXFMSA-N |

異性体SMILES |

CCC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@H](CC3CCCCC3)NC(=O)C4=CC=NO4 |

正規SMILES |

CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4 |

製品の起源 |

United States |

Foundational & Exploratory

GPR110 (ADGRL2) Gene Expression in Lung Adenocarcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is emerging as a significant player in the pathogenesis of lung adenocarcinoma. This technical guide provides a comprehensive overview of the current understanding of GPR110's role in this malignancy. Studies have consistently demonstrated the overexpression of GPR110 at both the mRNA and protein levels in lung adenocarcinoma tissues compared to normal lung tissues. This elevated expression is correlated with enhanced cell proliferation and migration, suggesting its role as an oncogene and a potential therapeutic target. This document outlines the quantitative expression data, details key experimental methodologies for its study, and visualizes its proposed signaling pathways and experimental workflows.

GPR110 Expression in Lung Adenocarcinoma

Quantitative analysis from multiple studies indicates a significant upregulation of GPR110 in lung adenocarcinoma. This overexpression is observed at both the transcript and protein levels.

Quantitative mRNA Expression Data

Several studies have utilized quantitative polymerase chain reaction (qPCR) to assess GPR110 mRNA levels in patient samples and cell lines.

| Sample Type | Comparison | Fold Change/Observation | Reference |

| Lung Adenocarcinoma Tissue | vs. Normal Lung Tissue | 8-fold to over 100-fold increase in 4 of 15 tumors.[1] | Lum, A. M., et al. (2010) |

| Lung Adenocarcinoma Tissue | vs. Normal Lung Tissue | Significantly higher expression in tumor tissues.[2][3] | Ma, D., et al. (2020) |

| Lung Adenocarcinoma Cell Lines (PC-9, QG56) | vs. other lung cancer cell lines (H460, A549, H1299, SPC-A1) | Significantly higher expression in PC-9 and QG56 cells.[2][3] | Ma, D., et al. (2020) |

Quantitative Protein Expression Data

Immunohistochemistry (IHC) has been the primary method for evaluating GPR110 protein expression in lung adenocarcinoma tissues.

| Sample Type | Finding | Percentage of Cases | Reference |

| Lung Adenocarcinoma Tissue Cores | Overexpression of GPR110 protein. | 74% (20 of 27) | Lum, A. M., et al. (2010)[1][4] |

| Lung Cancer Tissue | High GPR110 protein expression. | 62.5% (25 of 40) | Ma, D., et al. (2020)[3] |

Functional Role of GPR110 in Lung Adenocarcinoma

In vitro and in vivo studies have demonstrated that GPR110 plays a crucial role in promoting the progression of lung cancer.

-

Cell Proliferation: Overexpression of GPR110 in lung cancer cell lines, such as H1299, leads to increased cell proliferation.[2][3]

-

Cell Migration and Invasion: Enhanced GPR110 expression is associated with increased cell migration and invasion, as demonstrated by wound healing and Transwell assays.[2][3]

-

Tumorigenesis: In xenograft mouse models, overexpression of GPR110 in lung cancer cells significantly promotes tumor development.[2][3]

Proposed GPR110 Signaling Pathways

While the precise downstream signaling of GPR110 in lung adenocarcinoma is still under active investigation, evidence from studies on GPR110 in other cancers suggests potential pathways. As an adhesion G protein-coupled receptor (GPCR), GPR110 is likely to couple to heterotrimeric G proteins to initiate intracellular signaling cascades.

Gαs-cAMP-PKA Pathway

Studies in breast cancer have shown that GPR110 can couple with Gαs proteins. This interaction would lead to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets to promote cell proliferation and survival.

Proposed GPR110-Gαs-cAMP-PKA signaling pathway.

Gα12/13-RhoA Pathway

In breast cancer models, GPR110 has also been shown to couple with Gα12/13 proteins. This would activate Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA is a key regulator of the actin cytoskeleton and cell motility, promoting cell migration and invasion through downstream effectors like Rho-associated coiled-coil containing protein kinase (ROCK).

Proposed GPR110-Gα12/13-RhoA signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in GPR110 research in lung adenocarcinoma.

Western Blotting for GPR110 Protein Expression

This protocol is for the detection of GPR110 protein levels in cell lysates or tissue homogenates.

-

Protein Extraction:

-

Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against GPR110 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Normalize GPR110 protein levels to a loading control such as β-actin or GAPDH.

-

Western Blotting experimental workflow.

Quantitative Real-Time PCR (qPCR) for GPR110 mRNA Expression

This protocol is for the quantification of GPR110 mRNA levels.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for GPR110, and a SYBR Green or TaqMan master mix.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative expression of GPR110 mRNA using the 2-ΔΔCt method.

-

Immunohistochemistry (IHC) for GPR110 in Tissue Sections

This protocol is for the localization of GPR110 protein in formalin-fixed, paraffin-embedded (FFPE) lung adenocarcinoma tissues.

-

Tissue Preparation:

-

Deparaffinize 4-µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding with a protein block solution for 20 minutes.

-

Incubate sections with a primary antibody against GPR110 overnight at 4°C.

-

Apply a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate for 30 minutes.

-

Visualize the signal with a diaminobenzidine (DAB) substrate, which produces a brown precipitate.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

-

-

Analysis:

-

Evaluate the staining intensity and percentage of positive cells under a microscope.

-

Cell Migration and Invasion Assays

These assays are used to assess the effect of GPR110 on the migratory and invasive potential of lung cancer cells.

-

Wound Healing (Scratch) Assay:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Incubate the cells in serum-free or low-serum medium.

-

Capture images at 0 and 24 hours (or other time points) to monitor cell migration into the scratched area.

-

Quantify the wound closure rate.

-

-

Transwell Invasion Assay:

-

Coat the upper surface of a Transwell insert (8-µm pore size) with a thin layer of Matrigel.

-

Seed cells in serum-free medium into the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells in several microscopic fields.

-

Future Directions and Therapeutic Implications

The consistent overexpression of GPR110 in lung adenocarcinoma and its role in promoting key cancer hallmarks make it an attractive target for therapeutic intervention. Future research should focus on:

-

Elucidating the complete signaling network downstream of GPR110 in lung adenocarcinoma to identify key nodes for targeted therapy.

-

Identifying the endogenous ligand(s) for GPR110 to understand its activation mechanism.

-

Developing and testing GPR110 antagonists , such as small molecules or monoclonal antibodies, for their ability to inhibit lung cancer progression in preclinical models.

-

Evaluating GPR110 as a prognostic biomarker to stratify lung adenocarcinoma patients for treatment and predict disease outcomes.

References

The Role of GPR110 (ADGRF1) in Prostate Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan receptor that has emerged as a significant player in the progression of several cancers, including prostate adenocarcinoma. This technical guide synthesizes the current understanding of GPR110's role in prostate cancer, detailing its expression profile, putative signaling pathways, and its impact on key tumorigenic processes such as cell migration and invasion. This document provides researchers with a comprehensive overview of the quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades potentially governed by GPR110, highlighting its promise as a therapeutic target and a prognostic biomarker in prostate cancer.

Introduction

Prostate cancer remains a leading cause of cancer-related mortality in men worldwide. The progression from localized disease to metastatic castration-resistant prostate cancer (mCRPC) is a complex process driven by a host of genetic and signaling alterations. G-protein coupled receptors (GPCRs) are increasingly recognized as critical mediators of prostate cancer progression, influencing cell proliferation, survival, and metastasis. GPR110 is an orphan GPCR, meaning its endogenous ligand is yet to be definitively identified. However, compelling evidence points to its role as an oncogene in various malignancies.[1][2] Studies have demonstrated its overexpression in prostate cancer, suggesting a functional role in the disease's advancement.[2][3] This guide provides an in-depth examination of the molecular mechanisms and cellular consequences of GPR110 activity in the context of prostate cancer.

GPR110 Expression in Prostate Cancer

Quantitative analysis of GPR110 expression has consistently shown its upregulation in prostate cancer tissues compared to benign prostatic hyperplasia and normal prostate tissue.[1] This differential expression underscores its potential as a diagnostic and prognostic marker.

Quantitative Data on GPR110 Expression

| Tissue/Cell Line | Method | Finding | Reference |

| Prostate Adenocarcinoma Tissue | Immunohistochemistry (IHC) | 59% (17 of 29) of tissue cores showed GPR110 overexpression. | [2][3] |

| PC-3 (Prostate Adenocarcinoma Cell Line) | Quantitative PCR (qPCR) | High expression of GPR110. | [3] |

| LNCaP (Prostate Carcinoma Cell Line) | Quantitative PCR (qPCR) | Weakly positive for GPR110 expression. | [3] |

| DU145 (Prostate Carcinoma Cell Line) | Quantitative PCR (qPCR) | Negative for GPR110 expression. | [3] |

GPR110 Signaling Pathways in Cancer

While the definitive signaling pathway of GPR110 in prostate cancer is still under investigation, studies in other cancers, particularly breast cancer, have provided significant insights into its potential mechanisms of action. These findings suggest that GPR110 can couple to multiple G-protein subtypes, initiating downstream cascades that are known to be pivotal in cancer progression.

Putative Gαs/cAMP Signaling

In HER2+ breast cancer cells, GPR110 has been shown to co-immunoprecipitate with Gαs subunits, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] The Gαs/cAMP pathway is a well-established signaling axis in prostate cancer, influencing cell proliferation and survival.[5]

Potential Gαq/PLC and Rho GTPase Signaling

Evidence from breast cancer studies also indicates that GPR110 can couple with Gαq proteins, which would activate the phospholipase C (PLC) pathway.[1][4] Furthermore, GPCRs are known regulators of Rho GTPases, which are critical for cell migration and invasion.[6][7] The Rho GTPase family, including RhoA, Rac1, and Cdc42, orchestrates the cytoskeletal rearrangements necessary for cell motility.[6][8] In prostate cancer, the Rho-associated kinase (ROCK), a downstream effector of RhoA, promotes proliferation and migration.[9][10]

Role of GPR110 in Prostate Cancer Cell Migration and Invasion

The metastatic cascade, a hallmark of aggressive prostate cancer, is heavily reliant on the ability of cancer cells to migrate and invade surrounding tissues.[11] Several studies have implicated GPR110 in promoting these processes in various cancers.[1][10] While direct quantitative data for prostate cancer is limited, the established role of GPR110 in cell motility in other cancers provides a strong rationale for its investigation in prostate cancer progression.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of GPR110 in prostate cancer.

Immunohistochemistry (IHC) for GPR110 in Prostate Tissue

Objective: To detect and semi-quantitatively analyze the expression and localization of GPR110 protein in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections.

Materials:

-

FFPE prostate tissue sections (4-5 µm)

-

Xylene and graded ethanol series

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody: Rabbit anti-GPR110

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

DAB chromogen substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (2 minutes), 70% (2 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking and Staining:

-

Wash slides with PBS.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with 5% normal goat serum for 1 hour.

-

Incubate with primary anti-GPR110 antibody overnight at 4°C.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

-

Detection and Counterstaining:

-

Apply DAB substrate and incubate until desired stain intensity develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

-

Mounting and Analysis:

-

Mount coverslips using mounting medium.

-

Analyze staining intensity and distribution under a light microscope. Staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).

-

Quantitative Real-Time PCR (qRT-PCR) for GPR110 mRNA

Objective: To quantify the relative expression levels of GPR110 mRNA in prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

GPR110-specific primers

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction:

-

Harvest cells and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR Reaction Setup:

-

Prepare a reaction mix containing qPCR master mix, forward and reverse primers for GPR110 or the housekeeping gene, and cDNA template.

-

Run the reaction in a qPCR instrument with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for GPR110 and the housekeeping gene.

-

Calculate the relative expression of GPR110 using the ΔΔCt method.

-

Boyden Chamber (Transwell) Invasion Assay

Objective: To assess the effect of GPR110 expression on the invasive potential of prostate cancer cells.

Materials:

-

Prostate cancer cells (with GPR110 knockdown or overexpression)

-

Boyden chamber inserts (8 µm pore size)

-

Matrigel

-

Serum-free and serum-containing cell culture medium

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Protocol:

-

Insert Preparation:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the top of the Boyden chamber inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium.

-

Seed cells into the upper chamber of the Matrigel-coated inserts.

-

-

Invasion:

-

Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

-

Staining and Quantification:

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the invading cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Alternatively, the stain can be eluted and the absorbance measured for a more quantitative result.

-

Therapeutic Implications and Future Directions

The overexpression of GPR110 in prostate cancer and its putative role in driving key oncogenic processes make it an attractive therapeutic target.[2][3] The development of small molecule inhibitors or monoclonal antibodies that can modulate GPR110 activity could offer a novel therapeutic avenue for patients with advanced prostate cancer.

Future research should focus on:

-

Ligand Identification: Uncovering the endogenous ligand(s) for GPR110 will be crucial for a complete understanding of its activation and signaling.

-

Prostate-Specific Signaling: Elucidating the precise downstream signaling pathways of GPR110 in prostate cancer cells is a critical next step.

-

In Vivo Validation: Utilizing patient-derived xenograft (PDX) models to validate the role of GPR110 in prostate cancer progression and metastasis in a more clinically relevant setting.

-

Clinical Correlation: Correlating GPR110 expression levels with clinical outcomes in large patient cohorts to establish its prognostic value.

Conclusion

GPR110 is a promising, yet understudied, molecule in the landscape of prostate cancer biology. Its consistent overexpression in tumors and its potential to drive cell migration and invasion highlight its significance in disease progression. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of GPR110 action and for the development of novel therapeutic strategies targeting this orphan receptor in prostate cancer.

References

- 1. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisiting the roles of cAMP signalling in the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dysregulation of Rho GTPases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho GTPases as therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Rho GTPase activity at the leading edge of migrating cells by p190RhoGAP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resistin Induces Migration and Invasion in PC3 Prostate Cancer Cells: Role of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

GPR110: An In-Depth Technical Guide to its Function in Normal Physiological Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family.[1] Initially identified as an orphan receptor, GPR110 has been deorphanized as a functional receptor for N-docosahexaenoylethanolamine (synaptamide), an endogenous metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA).[2][3] This discovery has unveiled the critical role of GPR110 in a variety of normal physiological processes, particularly in the development and function of the nervous system.[2][4] This technical guide provides a comprehensive overview of the core functions of GPR110, its signaling pathways, expression patterns, and the methodologies used to investigate its physiological roles.

Molecular and Cellular Functions of GPR110

GPR110 is a class B2 GPCR characterized by a large N-terminal extracellular region containing a GPCR-autoproteolysis inducing (GAIN) domain, which is linked to a seven-transmembrane (7TM) domain.[5] The binding of its ligand, synaptamide, to the GAIN domain triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways.[6][7]

Ligand Binding and Activation

Synaptamide binds to the GAIN domain of GPR110 with high potency, initiating a cascade of intracellular events.[6][7] This interaction is specific, as other related fatty acid ethanolamides do not significantly displace synaptamide binding.[8] The activation of GPR110 by synaptamide is crucial for its role in promoting neurogenesis, neuritogenesis, and synaptogenesis.[2][9] A synthetic analog of synaptamide, (4Z,7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxy-2-methylpropyl)docosa-4,7,10,13,16,19-hexaenamide (A8), has been developed and shows improved stability and efficacy in activating GPR110.[10]

GPR110 Signaling Pathways

GPR110 is a pleiotropic receptor capable of coupling to multiple G protein subtypes, including Gαs, Gαq, Gαi, and Gα12/13, thereby activating a diverse range of downstream signaling cascades.[4][7] The primary and most characterized pathway involves the activation of Gαs, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][7]

Gαs-cAMP-PKA-CREB Pathway

Upon synaptamide binding, GPR110 activates Gαs, which in turn stimulates adenylyl cyclase to produce cAMP.[2][7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[11][12] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, neurite outgrowth, and synaptogenesis.[13]

Other G Protein Coupling

Recent studies using bioluminescence resonance energy transfer (BRET) assays have demonstrated that GPR110 can also couple to Gαq, Gαi, and Gα12/13 proteins.[4] The physiological relevance and downstream signaling cascades of these interactions are areas of active investigation. This promiscuous coupling suggests that GPR110 may regulate a wider array of cellular processes than initially understood.

Physiological Roles of GPR110

The expression pattern and functional studies of GPR110 point to its significant involvement in several normal physiological processes.

Neurodevelopment and Cognitive Function

GPR110 is highly expressed in the fetal brain, with levels decreasing rapidly after birth.[3][4] This expression pattern aligns with its crucial role in brain development. Studies using GPR110 knockout mice have demonstrated significant deficits in object recognition and spatial memory, highlighting the importance of GPR110 in cognitive function.[4][14] The synaptamide/GPR110 signaling axis is essential for promoting neurogenesis, neurite outgrowth, and synaptogenesis during brain development.[2][9]

Axon Growth and Repair

Activation of GPR110 has been shown to facilitate axon growth after injury.[15] In vitro and in vivo studies have demonstrated that synaptamide and its stable analog, A8, can promote neurite outgrowth in axotomized neurons and stimulate axon regeneration following optic nerve crush injury.[15][16]

Anti-inflammatory Effects

GPR110 activation by synaptamide has been shown to mediate anti-inflammatory effects. In response to lipopolysaccharide (LPS)-induced inflammation, synaptamide treatment significantly reduces the expression of pro-inflammatory cytokines in a GPR110-dependent manner.[8][17]

Blood-Brain Barrier Integrity

GPR110 interacts with the tight junction protein occludin, suggesting a role in maintaining the integrity of the blood-brain barrier (BBB).[7] Deletion of GPR110 in mice leads to disruption of the BBB.[7]

Tissue Expression of GPR110

GPR110 exhibits a distinct expression pattern, with high levels observed in specific tissues during development and in adulthood.

| Tissue/Cell Type | Expression Level | Species | Method | Reference |

| Fetal Brain | High | Mouse, Human | In situ hybridization, PCR | [3][4] |

| Adult Brain | Low (upregulated upon injury) | Mouse | qRT-PCR | [15][18] |

| Kidney | High | Mouse | Transcriptional profiling | [19] |

| Liver | High | Mouse | Western Blot, qRT-PCR | [20] |

| Neural Stem Cells | High | Mouse | Not specified | [18] |

| Palpebral conjunctiva | High | Human | RNA expression pattern | [9] |

| Amniotic fluid | High | Human | RNA expression pattern | [9] |

| Epithelium of nasopharynx | High | Human | RNA expression pattern | [9] |

| Renal medulla | High | Human | RNA expression pattern | [9] |

| Gallbladder | High | Human | RNA expression pattern | [9] |

Quantitative Data on GPR110 Function

Several studies have provided quantitative data on the interaction of GPR110 with its ligand and its downstream effects.

| Parameter | Value | Assay/Method | Conditions | Reference |

| Synaptamide EC50 for cAMP production | Low nM range | cAMP assay | Cortical neurons and Neural Stem Cells | [5][8] |

| Synaptamide concentration for neurite outgrowth | 10 nM | Neurite outgrowth assay | Cortical neurons | [3][8] |

| GPR110 stalk peptide concentration for neurite outgrowth | 100 µM | Neurite outgrowth assay | Not specified | [4] |

| A8 (synaptamide analog) binding affinity (GBVI/WSA score) | -6.26 kcal/mol | Computational modeling | GPR110 GAIN domain | [21] |

| Synaptamide binding affinity (GBVI/WSA score) | -5.89 kcal/mol | Computational modeling | GPR110 GAIN domain | [21] |

| Synaptamide-induced G protein activation ([³⁵S]GTPγS binding) | 176.3 ± 8.6% increase | [³⁵S]GTPγS binding assay | 10 nM synaptamide | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on GPR110. Below are summaries of key experimental protocols.

GPR110 Overexpression in HEK293 Cells

-

Construct Preparation : A C-terminal 3xHA-tagged human GPR110 plasmid construct containing the full-length open reading frame is used.

-

Transfection : HEK293 cells are transiently transfected with the GPR110-HA plasmid using standard transfection reagents. An empty vector is used as a control.

-

Expression Verification : Expression and plasma membrane localization of GPR110-HA are confirmed by immunocytochemistry using an anti-HA antibody.

-

Functional Validation : The bioactivity of the overexpressed receptor is confirmed by measuring synaptamide-induced cAMP production.[11]

cAMP Assay

-

Cell Culture : Cells (e.g., primary cortical neurons, HEK293 cells) are cultured in appropriate media and conditions. For overexpression studies, cells are transfected with the GPR110 expression vector 24 hours prior to the assay.

-

Ligand Stimulation : Cells are treated with varying concentrations of synaptamide or other ligands for a specified time (e.g., 10 minutes).

-

Cell Lysis and cAMP Measurement : Cells are lysed, and intracellular cAMP levels are determined using a commercial cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega or cyclic AMP XP assay kit from Cell Signaling Technology) according to the manufacturer's protocol.[2][15][22]

-

Data Analysis : cAMP concentrations are calculated based on a standard curve, and dose-response curves are generated to determine EC50 values.

Chemical Cross-linking Mass Spectrometry for Protein Interactions

-

Cell Culture and Cross-linking : HEK293 cells overexpressing GPR110-HA are incubated with a bifunctional amine-reactive crosslinker, such as disuccinimidyl suberate (DSS), to covalently link GPR110 to its interacting partners in living cells.[1][11]

-

Immunoprecipitation : Cells are lysed, and GPR110-HA and its cross-linked partners are immunoprecipitated using an anti-HA antibody.

-

SDS-PAGE and In-gel Digestion : The immunoprecipitated protein complexes are separated by SDS-PAGE. Gel bands corresponding to the cross-linked complexes are excised and subjected to in-gel tryptic digestion.

-

LC-MS/MS Analysis : The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked proteins.[1][23]

-

Data Analysis : The MS/MS data is analyzed using specialized software to identify the interacting proteins. A label-free quantification strategy comparing wild-type GPR110 with an inactive mutant can be used to eliminate non-specific binders.[23]

Neurite Outgrowth Assay

-

Cell Culture : Primary cortical neurons or retinal explants are cultured in appropriate media.

-

Treatment : Cultures are treated with synaptamide (e.g., 10 nM) or other compounds of interest. For inhibition studies, cells can be pre-treated with specific inhibitors (e.g., of adenylyl cyclase or PKA) or blocking antibodies against GPR110.[3][16][19]

-

Incubation : Cultures are incubated for a period sufficient for neurite growth (e.g., 48 hours for cortical neurons, 7 days for retinal explants).[3][16]

-

Immunostaining : Cells are fixed and stained for neuronal markers such as β-III tubulin or MAP2 to visualize neurites.

-

Quantification : Neurite length and branching are quantified using imaging software.

Conclusion

GPR110 has emerged as a key player in several fundamental physiological processes, most notably in neurodevelopment, cognitive function, and inflammatory responses. Its activation by the endogenous ligand synaptamide triggers a cascade of signaling events that are critical for neuronal growth and plasticity. The pleiotropic nature of its G protein coupling suggests a broader role in cellular signaling than is currently understood, opening up new avenues for research. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of targeting GPR110 in various neurological and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Interaction between GPR110 (ADGRF1) and tight junction protein occludin implicated in blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GPR110 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cAMP-Glo™ Assay Protocol [promega.jp]

- 16. Ligand-Induced GPR110 Activation Facilitates Axon Growth after Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. cAMP assay [bio-protocol.org]

- 23. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Domains of the GPR110 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR110, also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is a member of the adhesion G protein-coupled receptor (aGPCR) family.[1][2] These receptors are characterized by a large extracellular region connected to a seven-transmembrane (7TM) domain via a GPCR-Autoproteolysis Inducing (GAIN) domain.[1][2] GPR110 plays a significant role in a variety of physiological processes, including neurodevelopment, and has been implicated in cancer.[3][4] This guide provides a comprehensive overview of the structural and functional domains of GPR110, its signaling pathways, and the experimental methodologies used to elucidate its function.

Structural Domains of GPR110

The GPR110 protein is a complex molecule with a modular architecture, comprising a large extracellular region (ECR), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail. The ECR is composed of several distinct domains that are crucial for its function.

Extracellular Region (ECR)

The ECR of GPR110 is responsible for ligand binding and mediating intercellular signaling.[5][6] It is composed of the following domains:

-

SEA (Sea-urchin sperm protein, Enterokinase, and Agrin) Domain: This domain is found in several cell surface proteins and is often associated with proteolytic cleavage events that can regulate receptor function.[7]

-

HormR (Hormone Receptor) Domain: The HormR domain is predicted to be involved in ligand binding and receptor activation.[8]

-

GAIN (GPCR-Autoproteolysis INducing) Domain: This is a hallmark domain of the aGPCR family.[4][5] The GAIN domain of GPR110 undergoes autoproteolytic cleavage, resulting in two non-covalently bound fragments: an N-terminal fragment (NTF) and a C-terminal fragment (CTF) that includes the 7TM region.[4] This cleavage is crucial for receptor activation. The GAIN domain itself is composed of two subdomains, A and B.[5][9] Subdomain A consists of six α-helices, while subdomain B is made up of thirteen twisted β-strands and two small α-helices.[9]

Seven-Transmembrane (7TM) Domain

The 7TM domain is the signaling core of the receptor, responsible for transmitting the signal across the cell membrane to intracellular signaling partners.[9][10] Like other GPCRs, it consists of seven alpha-helices that span the plasma membrane.[9] Upon activation, conformational changes within the 7TM domain facilitate the coupling and activation of G proteins.[11][12]

Functional Domains and Signaling Pathways

The distinct structural domains of GPR110 are intimately linked to its function as a signaling molecule. The primary endogenous ligand for GPR110 is N-docosahexaenoylethanolamine, also known as synaptamide.[13][14]

Ligand Binding and Receptor Activation

Synaptamide binds to a pocket at the interface of subdomains A and B within the GAIN domain.[11][14] This binding event is thought to induce a conformational change in the GAIN domain, which in turn leads to a conformational change in the 7TM domain, specifically involving transmembrane helix 6 (TM6) and the C-terminal tail.[9][11] This intracellular conformational change triggers the activation of downstream signaling pathways.[11] The specific residues Q511, N512, and Y513 in the GAIN domain have been identified as being involved in synaptamide binding.[14]

G Protein Coupling and Downstream Signaling

GPR110 is known to couple to a variety of G protein subtypes, leading to the activation of multiple downstream signaling cascades.[15][16] The known G protein partners include:

-

Gs: Activation of Gs leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[17]

-

Gq: Gq activation stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.[16][17]

-

Gi, G12, and G13: GPR110 has also been shown to couple to Gi, G12, and G13, suggesting its involvement in a wider range of cellular responses.[15]

The Gs-cAMP pathway is a well-characterized downstream effect of GPR110 activation.[17] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[9]

Quantitative Data

The following tables summarize the available quantitative data related to GPR110 function.

| Ligand | Binding Affinity (GBVI/WSA score, kcal/mol) | Reference(s) |

| Synaptamide | -5.89 | [13] |

| A8 (Synaptamide Analog) | -6.26 | [13] |

| Cell Line | Condition | GPR110 Gene Expression Fold Change | Reference(s) |

| BT474 (HER2+ Breast Cancer) | Aldeflur+ vs. Aldeflur- | 7-fold higher in Aldeflur+ | [1] |

| BT474 (HER2+ Breast Cancer) | Lapatinib-resistant (LR) vs. Parental | 5-fold upregulated | [1] |

| BT474 (HER2+ Breast Cancer) | Lapatinib + Trastuzumab-resistant (LTR) vs. Parental | 9-fold upregulated | [1] |

| SKBR3 (HER2+ Breast Cancer) | Aldeflur+ vs. Aldeflur- | Significantly higher in Aldeflur+ | [1] |

| HCC1569 (HER2+ Breast Cancer) | Aldeflur+ vs. Aldeflur- | Significantly higher in Aldeflur+ | [1] |

| MDA-MB-361 (HER2+ Breast Cancer) | Aldeflur+ vs. Aldeflur- | Significantly higher in Aldeflur+ | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to study GPR110.

In-cell Chemical Crosslinking, Immunoprecipitation, and Mass Spectrometry

This protocol is used to identify proteins that interact with GPR110 in a cellular context.[3]

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are transiently transfected with a plasmid encoding C-terminally 3xHA-tagged human GPR110.[3]

-

In-cell Chemical Crosslinking: The bifunctional amine-reactive crosslinker disuccinimidyl suberate (DSS) is added to the cells to covalently link GPR110 to its interacting partners.[3]

-

Cell Lysis: Cells are lysed using a suitable buffer to release the protein complexes.[18][19]

-

Immunoprecipitation (IP): The GPR110-HA protein complexes are captured from the cell lysate using an anti-HA antibody immobilized on magnetic beads.[3][18]

-

Elution and SDS-PAGE: The captured protein complexes are eluted from the beads and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

-

In-gel Tryptic Digestion: The protein bands corresponding to GPR110 and its interactors are excised from the gel and digested with trypsin to generate peptides.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptides are analyzed by LC-MS/MS to identify the proteins present in the complex.[3][20]

-

Data Analysis: A label-free quantitation strategy is used to distinguish true binding partners from non-specific interactors by comparing the results to a negative control (e.g., cells transfected with an empty vector or expressing a non-functional GPR110 mutant).[3]

Quantitative Real-Time PCR (qRT-PCR) for GPR110 Gene Expression

This method is used to quantify the mRNA levels of GPR110.[1][21]

-

RNA Extraction: Total RNA is isolated from cells or tissues of interest.[21]

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[21]

-

Real-Time PCR: The cDNA is used as a template for PCR with primers and a probe specific for the GPR110 gene. The amplification of the target gene is monitored in real-time using a fluorescent dye.[1]

-

Data Analysis: The expression level of GPR110 is normalized to a housekeeping gene (e.g., PPIA or GAPDH). The fold change in expression is calculated using the ΔΔCT method.[1]

cAMP Assay

This assay measures the intracellular levels of cyclic AMP, a key second messenger in the GPR110 signaling pathway.[22][23]

-

Cell Culture: Cells expressing GPR110 (either endogenously or through transfection) are cultured in appropriate plates.[24][25]

-

Cell Stimulation: Cells are treated with the ligand of interest (e.g., synaptamide) for a specific time. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.[22]

-

Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.

-

cAMP Measurement: The concentration of cAMP in the lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[22][26] In this assay, labeled cAMP competes with the cAMP from the sample for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the experimental samples.

Visualizations

GPR110 Signaling Pathway

References

- 1. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR110 - Wikipedia [en.wikipedia.org]

- 3. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Structure of the Extracellular Domains of GPR110 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expansion of divergent SEA domains in cell surface proteins and nucleoporin 54 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ligand-Induced GPR110 Activation Facilitates Axon Growth after Injury [mdpi.com]

- 14. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. event.fourwaves.com [event.fourwaves.com]

- 17. Activation of Adhesion G Protein-coupled Receptors: AGONIST SPECIFICITY OF STACHEL SEQUENCE-DERIVED PEPTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 19. neb.com [neb.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. resources.revvity.com [resources.revvity.com]

- 25. resources.revvity.com [resources.revvity.com]

- 26. youtube.com [youtube.com]

GPR110 Expression in Cancer Cell Lines: A Technical Guide

G protein-coupled receptor 110 (GPR110), also known as Adhesion G Protein-Coupled Receptor F1 (ADGRF1), is an orphan GPCR implicated in various physiological and pathological processes.[1] Emerging evidence highlights its role in cancer progression, making it a potential therapeutic target.[1][2][3][4] This guide provides a comprehensive overview of GPR110 expression in different cancer cell lines, details common experimental protocols for its study, and visualizes associated signaling pathways and workflows.

GPR110 Expression Across Various Cancer Cell Lines

GPR110 expression is frequently dysregulated in several cancer types, including breast, lung, and osteosarcoma.[1][5][6] Its expression often correlates with more aggressive phenotypes, such as increased tumorigenicity and resistance to therapy.[5][7]

Table 1: GPR110 mRNA Expression in Selected Cancer Cell Lines

| Cancer Type | Cell Line | Relative GPR110 Expression Level | Key Findings | Reference |

| HER2+ Breast Cancer | BT474 | Higher in Aldefluor+ and anti-HER2 therapy-resistant cells | GPR110 is overexpressed in tumorigenic and drug-resistant populations. | [5] |

| SKBR3 | Higher in Aldefluor+ and anti-HER2 therapy-resistant cells | Knockdown of GPR110 reduces cell growth, migration, and invasion. | [5] | |

| HCC1569 | Higher in Aldefluor+ cells | GPR110 is upregulated in the tumorigenic cell population. | [5] | |

| MDA-MB-361 | Higher in Aldefluor+ cells | GPR110 is upregulated in the tumorigenic cell population. | [5] | |

| AU565 | No significant difference between Aldefluor+ and Aldefluor- cells | [5] | ||

| HCC1954 | No significant difference between Aldefluor+ and Aldefluor- cells | [5] | ||

| Triple-Negative Breast Cancer | Not specified | Highly expressed in TNBC | GPR110 promotes EMT and cancer stem cell phenotypes. | [2] |

| Lung Cancer | H460 | Low/Barely expressed | [6] | |

| A549 | Low/Barely expressed | [6] | ||

| H1299 | Low/Barely expressed | Overexpression of GPR110 in this cell line promotes proliferation and migration. | [6] | |

| SPC-A1 | Low/Barely expressed | [6] | ||

| PC-9 | Significantly higher | [6][8] | ||

| QG56 | Significantly higher | [6][8] | ||

| Osteosarcoma | SAOS-2, K7M2 | Not specified | Knockdown of GPR110 decreases proliferation, migration, and invasion. | [1] |

Experimental Protocols

The quantification and functional characterization of GPR110 expression in cancer cell lines involve a variety of molecular and cellular biology techniques.

Quantitative Real-Time PCR (qRT-PCR) for GPR110 mRNA Expression

This protocol is used to determine the relative gene expression of GPR110.[5]

-

RNA Isolation: Total RNA is extracted from cultured cancer cell lines using a suitable RNA isolation kit following the manufacturer's instructions. The quality and quantity of the RNA are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for GPR110, a fluorescent probe (e.g., from TaqMan Gene Expression Assays), and qPCR master mix.[5]

-

Thermal Cycling: The thermal cycler is programmed with an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) values are determined for both GPR110 and a housekeeping gene (e.g., PPIA) for normalization.[5] The relative expression of GPR110 is calculated using the comparative CT (ΔΔCT) method.[5]

Western Blotting for GPR110 Protein Expression

This technique is used to detect and quantify GPR110 protein levels.[1][6]

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for GPR110. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.

Cell Migration and Invasion Assays

These assays evaluate the effect of GPR110 on cancer cell motility.[5][6]

-

Transwell Assay:

-

For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant. After incubation, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are stained and counted.[6]

-

For invasion assays, the Transwell insert is coated with a basement membrane extract (e.g., Matrigel). The procedure is similar to the migration assay, but it assesses the ability of cells to degrade the extracellular matrix and invade.[5]

-

-

Wound Healing Assay:

-

A confluent monolayer of cells is "scratched" to create a cell-free gap.

-

The closure of the gap by cell migration is monitored and photographed at different time points. The rate of wound closure is then quantified.[6]

-

Visualizations

GPR110 Signaling Pathways

GPR110 is an adhesion GPCR that can couple to multiple G proteins to activate downstream signaling pathways.[9][10] In cancer, GPR110 has been shown to engage Gαs and Gαq proteins, leading to the activation of the RAS signaling pathway.[2][10] Additionally, it has been implicated in the regulation of the IL-6/STAT3 pathway.[11]

GPR110 signaling pathways in cancer.

Experimental Workflow for Quantifying GPR110 Expression

The following diagram illustrates a typical workflow for the quantification of GPR110 mRNA expression in cancer cell lines using qRT-PCR.

Workflow for GPR110 mRNA quantification.

References

- 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR110 promotes progression and metastasis of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of GPR110 in lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gpr110 deficiency decelerates carcinogen-induced hepatocarcinogenesis via activation of the IL-6/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GPR110 Immunohistochemistry in Tumor Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR110, also known as ADGRF1, is an adhesion G protein-coupled receptor (GPCR) that has garnered increasing interest in oncology research. Emerging evidence suggests its involvement in tumor progression, metastasis, and its potential as a prognostic biomarker in various cancers.[1][2][3] Upregulation of GPR110 has been observed in several malignancies, including triple-negative breast cancer (TNBC), HER2+ breast cancer, lung adenocarcinoma, prostate cancer, glioma, and osteosarcoma, often correlating with poorer clinical outcomes.[4][5][6] These findings underscore the importance of accurately detecting and quantifying GPR110 expression in tumor tissues for both basic research and clinical applications. This document provides a detailed protocol for the immunohistochemical (IHC) staining of GPR110 in formalin-fixed, paraffin-embedded (FFPE) tumor samples, along with data on its expression in various cancers and an overview of its signaling pathways.

GPR110 Signaling Pathway

GPR110 is a member of the adhesion GPCR family, characterized by a large extracellular domain and a seven-transmembrane domain. It can be activated by its endogenous ligand, synaptamide. Upon activation, GPR110 can couple to various G proteins, including Gq, Gs, Gi, and G12/13, to initiate downstream signaling cascades. For instance, in triple-negative breast cancer, GPR110 has been shown to engage the RAS signaling pathway through Gαs activation, promoting epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) phenotypes.[6]

Caption: GPR110 signaling cascade.

GPR110 Expression in Human Tumors

The following table summarizes the expression of GPR110 in various human cancers as determined by immunohistochemistry and other methods. High expression is frequently correlated with more aggressive disease and poorer prognosis.

| Tumor Type | GPR110 Expression Level | Key Findings | Reference(s) |

| Breast Cancer | |||

| Triple-Negative (TNBC) | Significantly Higher | Expression is significantly higher in TNBC patient tissues compared to other subtypes. High expression is associated with poor prognosis. | [5][6] |

| HER2+ | Significantly Higher | Gene expression is significantly higher in HER2+ and basal-like subtypes compared to luminal A and B subtypes. | [4] |

| Lung Cancer | |||

| Adenocarcinoma | Higher | GPR110 mRNA and protein expression are significantly higher in lung cancer tissues compared to normal tissues. High expression was found in 62.5% of a patient cohort. | [7] |

| Glioma | Higher | GPR110 is highly expressed in some patients and is correlated with advanced disease stages. It serves as an independent prognostic biomarker for overall survival. | [3] |

| Osteosarcoma | Higher | Overexpression is correlated with the advanced stage of the disease. Patients with high GPR110 expression have significantly poorer 5-year overall survival. | [1][2] |

| Prostate Cancer | Upregulated | GPR110 is reported to be upregulated in prostate cancers. |

Detailed Immunohistochemistry Protocol for GPR110

This protocol is a general guideline for the immunohistochemical staining of GPR110 in FFPE tumor samples. Optimization may be required for specific antibodies and tissue types.

Materials

-

FFPE tumor tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Deionized or distilled water

-

Antigen retrieval buffer (e.g., 0.01M Sodium Citrate buffer, pH 6.0)

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase

-

Protein block solution (e.g., normal serum from the secondary antibody host species)

-

Primary antibody against GPR110 (anti-GPR110)

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

Chromogen substrate (e.g., DAB)

-

Counterstain (e.g., Hematoxylin)

-

Mounting medium

Experimental Workflow

Caption: GPR110 IHC experimental workflow.

Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 changes, 3 minutes each), 80% ethanol (1 change, 3 minutes), and finally rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by steaming slides in 0.01M sodium citrate buffer (pH 6.0) at 95-100°C for 20-40 minutes.

-

Allow slides to cool in the buffer at room temperature for 20 minutes.

-

Rinse with TBS-T.

-

-

Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with TBS-T.

-

Apply a universal protein block and incubate for 20 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Drain the protein block from the slides.

-

Apply the diluted anti-GPR110 primary antibody.

-

Incubate for 45 minutes at room temperature or overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse slides with TBS-T.

-

Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.

-

Rinse with TBS-T.

-

Apply streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Rinse with TBS-T.

-

-

Chromogen and Counterstaining:

-

Apply the DAB chromogen substrate and incubate until the desired stain intensity develops (typically 5-15 minutes).

-

Rinse gently with distilled water to stop the reaction.

-

Counterstain with hematoxylin.

-

Rinse with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol (80%, 95%, 100%).

-

Clear in xylene.

-

Apply a coverslip using a permanent mounting medium.

-

Data Analysis and Interpretation

-

GPR110 staining is typically observed in the cytoplasm and/or on the cell membrane.

-

The staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).

-

The percentage of positively stained tumor cells should also be recorded.

-

An H-score can be calculated by multiplying the intensity score by the percentage of positive cells.

-

Appropriate positive and negative controls should always be included to ensure the validity of the staining.

Troubleshooting

-

No Staining: Check antibody dilution, incubation times, and antigen retrieval conditions. Ensure the primary antibody is suitable for IHC on FFPE tissues.

-

High Background: Ensure adequate blocking steps. Use a high-quality protein block. Titrate the primary and secondary antibodies.

-

Non-specific Staining: Check for endogenous peroxidase or biotin activity. Ensure proper rinsing between steps.

The immunohistochemical detection of GPR110 in tumor samples is a valuable tool for investigating its role in cancer biology and for its potential use as a clinical biomarker. The provided protocol offers a robust starting point for researchers. Given the association of GPR110 with aggressive tumor features, further studies into its function and regulation are warranted and may lead to the development of novel therapeutic strategies targeting this receptor.

References

- 1. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Significance of G Protein-Coupled Receptor 110 (GPR110) as a Novel Prognostic Biomarker in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression and prognostic role of orphan receptor GPR110 in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GPR110 promotes progression and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: CRISPR/Cas9-Mediated Knockout of GPR110 (ADGRF1) in vitro

Introduction

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion GPCR family.[1][2] These receptors are characterized by large extracellular N-termini that are linked to a seven-transmembrane domain via a GPCR-autoproteolysis inducing (GAIN) domain.[3][4] Initially identified as an orphan receptor and a proto-oncogene overexpressed in lung and prostate cancers[5][6], GPR110 has since been implicated in a variety of physiological and pathological processes. Its endogenous ligand has been identified as N-docosahexaenoylethanolamine (synaptamide), a metabolite of the omega-3 fatty acid DHA.[7][8][9] The binding of synaptamide to GPR110 activates downstream signaling, primarily through Gαs-dependent cAMP production, which promotes neurogenesis, neurite growth, and synaptogenesis in developing neurons.[7][8][9][10][11] Beyond its role in the nervous system, GPR110 is involved in tumorigenesis and chemoresistance in HER2+ breast cancer and may play a role in regulating blood-brain barrier integrity.[5][11][12][13][14]

The CRISPR/Cas9 system offers a powerful and precise method for gene editing, enabling the creation of knockout cell lines by introducing targeted double-strand breaks (DSBs) in the DNA.[15] The cell's natural repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the break site, leading to frameshift mutations and a functional knockout of the target gene.[15] Developing a GPR110 knockout cell line is a critical step for elucidating its specific functions, understanding its signaling pathways, and validating it as a potential drug target.

Principle of the Method

This protocol outlines the generation of a GPR110 knockout cell line using the CRISPR/Cas9 system. The workflow involves:

-

Guide RNA (gRNA) Design: Designing specific gRNAs to target a critical exon of the GPR110 gene.

-

Delivery of CRISPR Components: Transfecting the target cells with Cas9 nuclease and the GPR110-specific gRNA.

-

Clonal Selection: Isolating and expanding single-cell clones.

-

Validation: Screening the clones to confirm the desired genetic modification and the absence of GPR110 protein expression.

Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design for GPR110 Knockout

Successful gene knockout depends on the design of efficient and specific gRNAs.[16]

-

Identify Target Exons: Obtain the sequence of the human GPR110 (ADGRF1) gene from a database such as NCBI. Target exons in the 5' region of the coding sequence to maximize the likelihood that an indel will result in a non-functional truncated protein.[16]

-

Use gRNA Design Tools: Utilize online bioinformatics tools like Benchling or the CRISPR Design Tool from the Broad Institute to identify potential gRNA sequences.[17][18] These tools predict on-target efficiency and potential off-target sites.

-

gRNA Selection Criteria:

-

The 20-nucleotide gRNA sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[19]

-

Select 3-5 gRNAs with high predicted on-target scores and low off-target scores.[17]

-

Avoid including the PAM sequence in the gRNA design itself.[19]

-

-

Oligonucleotide Synthesis: Synthesize the selected gRNA sequences as DNA oligonucleotides for cloning into a gRNA expression vector or for in vitro transcription.

Table 1: Example gRNA Sequences for Human GPR110 (ADGRF1) (Note: These are example sequences and should be verified using current design software.)

| gRNA ID | Target Exon | Sequence (5' to 3') | PAM |

| GPR110-g1 | Exon 2 | GACCTGCTACGAGTTCGTGA | CGG |

| GPR110-g2 | Exon 2 | TCGAGGACATCGTGCAGTCCT | AGG |

| GPR110-g3 | Exon 3 | GTGCTGGCCATCGCCAACGG | AGG |

Protocol 2: Delivery of CRISPR/Cas9 Components

The choice of delivery method depends on the cell type and experimental goals.[20][21] Common methods include lipid-based transfection, electroporation, and viral transduction.[20][21][22][23][24] Delivering the Cas9 and gRNA as a pre-complexed ribonucleoprotein (RNP) is often preferred for its transient activity, which can reduce off-target effects.[24]

Materials:

-

Selected cell line (e.g., BT474, SKBR3 for cancer studies; HEK293 for general GPCR studies)

-

Cas9 nuclease (e.g., TrueCut Cas9 Protein v2, Thermo Fisher)

-

Synthetic gRNA (Synthego or IDT)

-

Transfection Reagent (e.g., Lipofectamine CRISPRMAX, Thermo Fisher) or Electroporation System (e.g., Neon NxT, Thermo Fisher)

-

Opti-MEM I Reduced Serum Medium

-

Culture medium and plates

Method (Lipid-Mediated Transfection of RNP):

-

Cell Preparation: Seed 100,000–200,000 cells per well in a 24-well plate. Ensure cells are at 70-90% confluency at the time of transfection.

-

gRNA and Cas9 Dilution:

-

In Tube A, dilute 30 pmol of synthetic gRNA in 25 µL of Opti-MEM.

-

In Tube B, dilute 1 µg (6.2 pmol) of Cas9 protein in 25 µL of Opti-MEM.

-

-

RNP Formation: Add the diluted gRNA (Tube A) to the diluted Cas9 protein (Tube B) and mix gently. Incubate at room temperature for 10-20 minutes to form the RNP complex.

-

Transfection Reagent Preparation: In a separate tube, dilute 1.5 µL of Lipofectamine CRISPRMAX reagent in 50 µL of Opti-MEM.

-

Combine and Transfect: Add the 50 µL of RNP complex to the 50 µL of diluted Lipofectamine reagent. Mix well and incubate for 5 minutes at room temperature. Add the 100 µL mixture dropwise to the cells.

-

Incubation: Incubate the cells at 37°C. Analyze the cells for gene editing efficiency 48-72 hours post-transfection.

Table 2: Comparison of Common CRISPR Delivery Methods

| Method | Format | Pros | Cons |

| Lipofection | Plasmid, RNA, RNP | Easy to use, suitable for a broad range of cell types.[21] | Lower efficiency in difficult-to-transfect cells (e.g., primary cells).[21] |

| Electroporation | Plasmid, RNA, RNP | High efficiency, effective for difficult-to-transfect cells.[21][22][24] | Can cause significant cell death, requires specialized equipment.[21] |

| Lentiviral Transduction | DNA (integrated) | High efficiency, suitable for stable cell line generation.[20] | Random integration into the host genome, more laborious to produce.[20] |

Protocol 3: Validation of GPR110 Knockout

Validation is a critical step to confirm the knockout at both the genomic and protein levels.[25][26]

1. Genomic DNA Validation (72 hours post-transfection):

-

Genomic DNA Extraction: Harvest a pool of transfected cells and extract genomic DNA using a commercial kit.

-

PCR Amplification: Amplify the region of the GPR110 gene targeted by the gRNA using PCR.

-

Indel Detection Assay:

-

Sanger Sequencing with TIDE analysis: Sequence the PCR product and use the Tracking of Indels by DEcomposition (TIDE) web tool to analyze the sequencing chromatograms and quantify the percentage of indels in the cell pool.[27]

-

Next-Generation Sequencing (NGS): For a more comprehensive analysis, use NGS to identify the full spectrum and frequency of different indels.[25]

-

2. Isolation of Clonal Cell Lines:

-

Single-Cell Seeding: After confirming editing in the bulk population, plate the transfected cells at a very low density (e.g., by serial dilution or FACS) into 96-well plates to isolate single colonies.[15]

-

Colony Expansion: Expand the resulting single-cell-derived colonies.

3. Protein Level Validation:

-

Western Blot: Prepare protein lysates from the expanded clonal lines. Perform a Western blot using a validated GPR110 antibody to confirm the absence of the GPR110 protein. This is a definitive method to confirm a functional knockout.[17][25]

-

Functional Assays: Measure downstream signaling readouts. For GPR110, this could involve a cAMP assay after stimulation with synaptamide. Knockout cells should show a blunted or absent cAMP response compared to wild-type cells.[7][8]

Table 3: Example Quantitative Validation of GPR110 Knockout (Note: Data are illustrative based on typical CRISPR experiment outcomes.)

| Clone ID | TIDE Analysis (% Indels) | Western Blot (GPR110/Actin Ratio) | cAMP Assay (Fold Change vs. Vehicle) |

| Wild-Type | 0% | 1.00 | 8.5 ± 0.7 |

| KO Clone #1 | 98% (frameshift) | 0.05 | 1.2 ± 0.2 |

| KO Clone #2 | 95% (frameshift) | 0.02 | 1.1 ± 0.3 |

| KO Clone #3 | 45% (in-frame) | 0.65 | 5.4 ± 0.5 |

Visualizations

GPR110 Signaling Pathway

Caption: GPR110 activation by its ligand, synaptamide, primarily triggers Gαs-mediated signaling.

Experimental Workflow for GPR110 Knockout

Caption: Workflow for generating and validating a GPR110 knockout cell line using CRISPR/Cas9.

References

- 1. GPR110 - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GPCRs profiling and identification of GPR110 as a potential new target in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orphan receptor GPR110, an oncogene overexpressed in lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Interaction between GPR110 (ADGRF1) and tight junction protein occludin implicated in blood-brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel role of ADGRF1 (GPR110) in promoting cellular quiescence and chemoresistance in human epidermal growth factor receptor 2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orphan GPCR and their untapped therapeutic potential: the next wave of antibody drug targets? - Innovative antibodies against haptens and transmembrane proteins [synabs.be]

- 14. ADGRF1 adhesion G protein-coupled receptor F1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]

- 16. synthego.com [synthego.com]

- 17. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]

- 18. researchgate.net [researchgate.net]

- 19. idtdna.com [idtdna.com]

- 20. synthego.com [synthego.com]

- 21. CRISPRトランスフェクション | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Research Techniques Made Simple: Delivery of the CRISPR/Cas9 Components into Epidermal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. research.rug.nl [research.rug.nl]

- 24. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]

- 26. bitesizebio.com [bitesizebio.com]

- 27. blog.addgene.org [blog.addgene.org]

Application Notes & Protocols: Generation of a Stable Cell Line Overexpressing GPR110 (ADGRF1)

Audience: Researchers, scientists, and drug development professionals.

Introduction